8-Chloro-6-methylquinazolin-4(3H)-one
Overview
Description
8-Chloro-6-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The presence of a chlorine atom at the 8th position and a methyl group at the 6th position distinguishes it from other quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-chlorobenzonitrile with acetic anhydride, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 8-amino-6-methylquinazolin-4(3H)-one or 8-thio-6-methylquinazolin-4(3H)-one can be formed.
Oxidation Products: Oxidation can lead to the formation of quinazolinone N-oxides.
Reduction Products: Reduction can yield partially or fully reduced quinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Research: It serves as a lead compound for the synthesis of novel drugs with improved efficacy and reduced side effects.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-6-methylquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other signaling molecules, thereby disrupting cellular processes that lead to cancer or inflammation. The molecular targets and pathways involved are often elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
6-Methylquinazolin-4(3H)-one: Lacks the chlorine atom at the 8th position.
8-Chloroquinazolin-4(3H)-one: Lacks the methyl group at the 6th position.
Quinazolin-4(3H)-one: Lacks both the chlorine and methyl substituents.
Uniqueness
8-Chloro-6-methylquinazolin-4(3H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
8-chloro-6-methyl-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSQWSHTZDJPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)N=CNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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